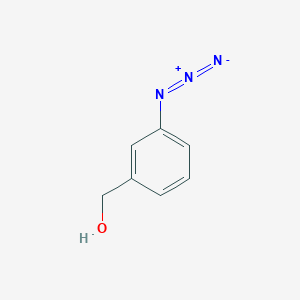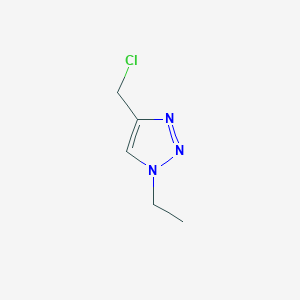
(2-Cyclopropylpyridin-4-yl)methanamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(2-Cyclopropylpyridin-4-yl)methanamine” is C9H12N2 . The InChI code is 1S/C9H12N2/c10-6-9-5-8(3-4-11-9)7-1-2-7/h3-5,7H,1-2,6,10H2 .Physical And Chemical Properties Analysis
“(2-Cyclopropylpyridin-4-yl)methanamine” has a molecular weight of 148.21 g/mol . It is a liquid at room temperature . More detailed physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
Chemokine Receptor CXCR4 Antagonism
The compound has been studied for its potential as a CXCR4 chemokine receptor antagonist . This application is significant in the field of medicinal chemistry, as CXCR4 plays a crucial role in immune response and is implicated in various diseases, including cancer and HIV. Researchers have utilized structure-based exploration and pharmacological evaluation to develop N-substituted piperidin-4-yl-methanamine derivatives, which include the (2-Cyclopropylpyridin-4-yl)methanamine structure, to investigate and improve interactions with the CXCR4 binding site .
Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable tool in SAR studies to understand the pharmacological profile of new drugs. By making subtle structural ligand changes, scientists can observe different interactions with the CXCR4 receptor, leading to variations in binding and activity. This helps in the design of more effective drugs with fewer side effects .
Virtual Fragment Screening
In drug discovery, virtual fragment screening is a technique used to identify small chemical fragments that can bind to a target protein. (2-Cyclopropylpyridin-4-yl)methanamine has been identified as a hit from virtual screening, which then serves as a starting point for further exploration and development into potential therapeutic agents .
Catalysis in Organic Chemistry
The compound’s structure is related to terpyridine derivatives, which are known to be versatile ligands for the complexation of transition metal ions. These complexes are employed in catalysis for functional-group interconversions, C-H activation, and cross-coupling reactions. The cyclopropyl group in (2-Cyclopropylpyridin-4-yl)methanamine could potentially introduce steric effects that influence the catalytic activity .
Energy-Related Applications
Metal-terpyridine complexes, which can be derived from compounds like (2-Cyclopropylpyridin-4-yl)methanamine, have seen applications in energy-related fields such as CO2 reduction, artificial photosynthesis, and dye degradation. These applications are crucial for developing sustainable energy solutions and environmental remediation technologies .
Pharmacology and Toxicology
As a structural analog of methanamine, (2-Cyclopropylpyridin-4-yl)methanamine could be explored for its pharmacological and toxicological properties. Methanamine derivatives like methenamine hippurate are used for the treatment of urinary tract infections, suggesting potential antimicrobial applications for this compound as well .
Safety and Hazards
“(2-Cyclopropylpyridin-4-yl)methanamine” is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound.
Mecanismo De Acción
Propiedades
IUPAC Name |
(2-cyclopropylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h3-5,8H,1-2,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUFSQSQRVNXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294219 | |
| Record name | 2-Cyclopropyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylpyridin-4-yl)methanamine | |
CAS RN |
852877-61-3 | |
| Record name | 2-Cyclopropyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852877-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-cyclopropylpyridin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate](/img/structure/B1526937.png)




![1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one](/img/structure/B1526944.png)